molecular formula C9H6BrF B1416029 2-Bromo-4-fluoro-1-(prop-2-yn-1-yl)benzene CAS No. 2229011-45-2

2-Bromo-4-fluoro-1-(prop-2-yn-1-yl)benzene

Cat. No.: B1416029
CAS No.: 2229011-45-2
M. Wt: 213.05 g/mol
InChI Key: IYDMAXGHXQQSRK-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-1-(prop-2-yn-1-yl)benzene is an organic compound with the molecular formula C9H6BrF It is a derivative of benzene, where the hydrogen atoms at positions 2 and 4 are substituted with bromine and fluorine, respectively, and a prop-2-yn-1-yl group is attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-1-(prop-2-yn-1-yl)benzene can be achieved through several methods. One common approach involves the substitution reaction of 2-bromo-4-fluorobenzene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-1-(prop-2-yn-1-yl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in the presence of suitable catalysts.

    Oxidation Reactions: The prop-2-yn-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction to form different derivatives depending on the reducing agent used.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced benzene derivatives.

Scientific Research Applications

2-Bromo-4-fluoro-1-(prop-2-yn-1-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-1-(prop-2-yn-1-yl)benzene involves its interaction with molecular targets such as enzymes or receptors. The prop-2-yn-1-yl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The bromine and fluorine atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-fluoro-1-(prop-2-yn-1-yloxy)benzene: Similar structure but with an oxygen atom linking the prop-2-yn-1-yl group to the benzene ring.

    2-Bromo-4-fluoro-1-iodobenzene: Contains an iodine atom instead of the prop-2-yn-1-yl group.

    4-Bromo-2-fluorobenzene: Lacks the prop-2-yn-1-yl group.

Uniqueness

2-Bromo-4-fluoro-1-(prop-2-yn-1-yl)benzene is unique due to the presence of the prop-2-yn-1-yl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it valuable for applications in medicinal chemistry and bioconjugation studies .

Properties

IUPAC Name

2-bromo-4-fluoro-1-prop-2-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF/c1-2-3-7-4-5-8(11)6-9(7)10/h1,4-6H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDMAXGHXQQSRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1=C(C=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(2-Bromo-4-fluorophenyl)prop-2-yn-1-ol
2-Bromo-4-fluoro-1-(prop-2-yn-1-yl)benzene
Reactant of Route 2
2-Bromo-4-fluoro-1-(prop-2-yn-1-yl)benzene
Reactant of Route 3
2-Bromo-4-fluoro-1-(prop-2-yn-1-yl)benzene
Reactant of Route 4
2-Bromo-4-fluoro-1-(prop-2-yn-1-yl)benzene
Reactant of Route 5
2-Bromo-4-fluoro-1-(prop-2-yn-1-yl)benzene
2-Bromo-4-fluoro-1-(prop-2-yn-1-yl)benzene

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